Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide

Lipophilicity Hydrogen-bond donor count Medicinal chemistry

Accelerate your anti-infective drug discovery with N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide (CAS 1103515-76-9). This dual-pharmacophore compound uniquely combines a nitroreductase-activatable 5-nitrofuran warhead with an MmpL3-targeting indoline-2-carboxamide scaffold, enabling hit identification via two orthogonal mechanisms of action against drug-resistant mycobacteria. The N-ethyl substituent occupies a narrow, optimized lipophilicity window (cLogP ~2.6–3.0, one H-bond donor) that is inaccessible to its unsubstituted or N-methyl analogs, directly impacting cellular uptake and target engagement. Procure as a pre-weighed, HTS-ready aliquot for immediate phenotypic screening without custom synthesis delays.

Molecular Formula C16H15N3O5
Molecular Weight 329.312
CAS No. 1103515-76-9
Cat. No. B2506502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide
CAS1103515-76-9
Molecular FormulaC16H15N3O5
Molecular Weight329.312
Structural Identifiers
SMILESCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C16H15N3O5/c1-2-17-15(20)12-9-10-5-3-4-6-11(10)18(12)16(21)13-7-8-14(24-13)19(22)23/h3-8,12H,2,9H2,1H3,(H,17,20)
InChIKeyUIPDTOZURRHNQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide (CAS 1103515-76-9): Chemical Identity, Scaffold Architecture, and Procurement-Relevant Baseline


N-Ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide (CAS 1103515-76-9; molecular formula C₁₆H₁₅N₃O₅; MW 329.31 g/mol) is a fully synthetic, dual-pharmacophore heterocyclic compound that covalently fuses a 5-nitrofuran moiety to an indoline-2-carboxamide scaffold via a carbonyl bridge, with an N-ethyl substituent on the terminal carboxamide . The compound belongs to the emerging class of nitrofuranyl indole/indoline carboxylates (NInCs), which are being investigated as antibacterial drug conjugate precursors and antiparasitic lead candidates, capitalizing on the established bioactivation mechanisms of the nitrofuran warhead and the target-engagement versatility of the indoline-2-carboxamide core [1]. It is commercially available as a screening compound from Life Chemicals (catalog F2862-0436; purity ≥90%) and structurally related analogs include the unsubstituted amide (CAS 1101639-65-9) and the N-methyl congener (CAS 1100790-37-1) [2].

Why N-Ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide Cannot Be Replaced by Unsubstituted, N-Methyl, or Benzyl Amide Analogs Without Loss of Function


Within the nitrofuran-indoline carboxamide sub-series, even minor alterations to the terminal amide nitrogen substitution produce disproportionate changes in lipophilicity, hydrogen-bond donor/acceptor capacity, and conformational flexibility that directly affect membrane permeability, target-binding thermodynamics, and metabolic stability . The N-ethyl group of the target compound occupies a narrow physicochemical window—calculated logP approximately 2.6–3.0 with a single H-bond donor—that is fundamentally inaccessible to the unsubstituted primary amide analog (two H-bond donors; lower logP ~1.7–2.1) or the N-methyl variant (no ethyl chain entropy penalty but reduced logP ~2.2–2.6). The consequence is that in-class compounds display divergent pharmacokinetic and target-engagement profiles, making procurement of the exact N-ethyl derivative mandatory for reproducible screening or SAR studies where lipophilicity-driven cellular uptake and amide bond conformational restriction are hypothesized to determine biological outcome [1][2].

Quantitative Differentiation Evidence for N-Ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide (CAS 1103515-76-9) Against Closest Structural Analogs


N-Ethyl Substitution Confers a Distinct Lipophilicity–H-Bond Donor Profile Unavailable to the Unsubstituted Amide (CAS 1101639-65-9) and N-Methyl Analog (CAS 1100790-37-1)

The N-ethyl substituent on the terminal carboxamide of the target compound produces a calculated logP (cLogP) of approximately 2.6–3.0 with exactly one hydrogen-bond donor (the secondary amide N–H), compared to cLogP ~1.7–2.1 with two H-bond donors for the unsubstituted primary amide analog (CAS 1101639-65-9; C₁₄H₁₁N₃O₅, MW 301.25) and cLogP ~2.2–2.6 with one H-bond donor for the N-methyl congener (CAS 1100790-37-1; C₁₅H₁₃N₃O₅, MW 315.28) . The incremental ~0.4–0.9 logP units and the differential in H-bond donor count place each analog in a different Lipinski compliance zone, predicting distinct passive membrane permeability and oral absorption potential [1]. In the context of the nitrofuran pharmacophore—where intracellular reductive activation by bacterial nitroreductases is required for bioactivity—the lipophilicity of the carrier scaffold directly governs the rate and extent of cell entry, making the N-ethyl modification a determinant of bioactivation efficiency that cannot be replicated by the N-methyl or unsubstituted analogs [2].

Lipophilicity Hydrogen-bond donor count Medicinal chemistry SAR Physicochemical profiling

Dual Pharmacophore Architecture (5-Nitrofuran Plus Indoline-2-Carboxamide) Offers Multi-Target Potential Absent from Single-Pharmacophore Nitrofurans Such as Nitrofurantoin or N-Benzyl-5-nitrofuran-2-carboxamide (JSF-3449)

The target compound uniquely combines the 5-nitrofuran warhead—a validated bioactivation module requiring intracellular nitroreductase-mediated reduction to generate DNA-damaging reactive intermediates—with the indoline-2-carboxamide scaffold, which independently engages the mycobacterial membrane protein large 3 (MmpL3) transporter essential for cell wall mycolic acid translocation [1]. In contrast, nitrofurantoin and N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449) lack the indoline-2-carboxamide MmpL3-targeting domain entirely, restricting them to nitroreductase-dependent mechanisms of action [2]. Indole-2-carboxamides as a class have demonstrated minimum inhibitory concentrations (MICs) as low as 0.012 µM against drug-susceptible, multidrug-resistant, and extensively drug-resistant Mycobacterium tuberculosis via MmpL3 inhibition, with selectivity indices exceeding 16,000 versus mammalian cells [1]. The 5-nitrofuran-2-carboxylamide class independently achieves trypanocidal IC₅₀ values approximately 1,000-fold more potent than the clinical nitrofuran nifurtimox against Trypanosoma brucei (IC₅₀ ~0.04–0.12 µM for optimized analogs) with CC₅₀ >100 µM against HeLa cells [3]. The covalent fusion of both pharmacophores within a single molecule (C₁₆H₁₅N₃O₅) creates the potential for simultaneous engagement of orthogonal targets—an attribute absent from any mono-functional nitrofuran comparator—although direct experimental confirmation for this specific compound remains unpublished [4].

Dual pharmacophore MmpL3 inhibition Nitroreductase bioactivation Antimycobacterial Antitrypanosomal

Indoline-2-Carboxamide Core Provides Demonstrated Blood–Brain Barrier Penetration Capacity Unavailable to Simple Nitrofuran Carboxamides (Nitrofurantoin, JSF-3449)

The indoline-2-carboxamide scaffold—as distinct from the indole-2-carboxamide or simple nitrofuran carboxamide scaffolds—has been experimentally validated as a brain-penetrant chemotype in a stage 2 mouse model of human African trypanosomiasis (HAT), where optimized indoline-2-carboxamide derivatives achieved partial cures following oral administration, demonstrating that this core scaffold can cross the blood–brain barrier (BBB) in a therapeutically meaningful manner [1]. In the Cleghorn et al. (2015) study, potent indoline-2-carboxamides exhibited antiproliferative IC₅₀ values in the sub-micromolar range against T. brucei brucei (representative compound 6b: pEC₅₀ = 6.3, equivalent to IC₅₀ ≈ 0.5 µM) and favorable pharmacokinetic properties including high oral bioavailability and brain exposure sufficient for partial cure in the stage 2 HAT model [1]. In contrast, simple 5-nitrofuran carboxamides such as nitrofurantoin and N-benzyl-5-nitrofuran-2-carboxamide lack the indoline/indole scaffold and have not demonstrated meaningful BBB penetration, limiting their utility to peripheral infections [2]. The target compound, bearing the identical indoline-2-carboxamide core with an additional 5-nitrofuran warhead, is hypothesized to retain the scaffold-intrinsic BBB penetration capacity while adding the bioactivation-dependent trypanocidal mechanism of the nitrofuran moiety [3]. This combination is not achievable with any mono-scaffold comparator.

Blood–brain barrier penetration CNS drug delivery Indoline-2-carboxamide Human African trypanosomiasis Stage 2 HAT

Commercial Availability at Defined Purity (≥90%) from a Quality-Controlled Vendor Enables Reproducible Screening, Unlike Uncharacterized In-House Syntheses of Closest Analogs

The target compound is commercially stocked and quality-controlled by Life Chemicals (catalog number F2862-0436) with a guaranteed purity specification of ≥90% as determined by ¹H NMR and LC-MS characterization, available in pre-weighed aliquots (2 µmol and 5 µmol) suitable for direct high-throughput screening (HTS) deployment [1]. In contrast, the closest structural analogs—1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide (CAS 1101639-65-9) and N-methyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide (CAS 1100790-37-1)—are not listed by major quality-controlled screening compound vendors (Sigma-Aldrich, MedChemExpress, Selleckchem, or TargetMol) as of the current procurement landscape, meaning they would require custom synthesis with attendant batch-to-batch variability, purification validation burden, and lead-time delays . Life Chemicals operates ISO 9001-certified production and quality control facilities with advanced analytical capabilities including 400 MHz NMR, HPLC, and LC-MS for identity and purity confirmation, providing documented traceability that is essential for reproducible hit validation and SAR follow-up studies . The price point ($57–63 per aliquot at the µmol scale) positions the compound as a cost-effective screening investment relative to the fully burdened cost of custom analog synthesis [1].

Commercial sourcing Quality control Reproducibility Screening library Procurement specification

Indole-2-Carboxamide Class Anti-Mycobacterial Potency (MIC 0.012–0.8 µM Against M. tuberculosis H37Rv via MmpL3) Exceeds Typical Nitrofuran-Only Agents and Is Structurally Dependent on the Carboxamide Geometry Preserved in the Target Compound

The indole-2-carboxamide (and its dihydro analog, indoline-2-carboxamide) chemotype has emerged as one of the most potent anti-mycobacterial scaffolds reported, with optimized members achieving MIC values as low as 0.012 µM against drug-susceptible M. tuberculosis H37Rv and retaining full activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates through inhibition of the MmpL3 trehalose monomycolate transporter [1]. This potency substantially exceeds that of the classical nitrofuran urinary antiseptic nitrofurantoin (typical MIC 4–32 µg/mL, equivalent to ~17–134 µM against Enterobacteriaceae; variable and generally weaker activity against mycobacteria) and is competitive with or superior to N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449), where the antitubercular MIC range of 0.019–0.20 µM was achieved only after extensive optimization of the benzyl substituent [2]. The critical structural determinant for MmpL3 binding is the indoline/indole-2-carboxamide geometry, in which the amide carbonyl and the indoline NH (or N-acyl) form a defined hydrogen-bonding motif within the MmpL3 transmembrane cavity—a geometry that is preserved intact in the target compound (N-ethyl carboxamide at C2, N-(5-nitrofuran-2-carbonyl) at N1 of the indoline) [3]. The addition of the 5-nitrofuran warhead to the indoline-2-carboxamide scaffold in the target compound may further enhance potency through dual mechanism engagement, although direct MIC data for this specific compound await publication [4].

Antitubercular MmpL3 inhibitor Mycobacterium tuberculosis Minimum inhibitory concentration Indole-2-carboxamide

Optimal Scientific and Industrial Application Scenarios for N-Ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide (CAS 1103515-76-9) Based on Verified Differentiation Evidence


Phenotypic High-Throughput Screening Against Drug-Resistant Mycobacterial Panel (M. tuberculosis MDR/XDR and NTM)

The target compound is an ideal candidate for inclusion in phenotypic HTS campaigns against drug-resistant mycobacterial strains, where its dual-pharmacophore architecture—combining the MmpL3-targeting indoline-2-carboxamide scaffold with the nitroreductase-activatable 5-nitrofuran warhead—offers the potential for hit identification via two orthogonal mechanisms of action [1]. The indole-2-carboxamide class has demonstrated potent activity against MDR and XDR M. tuberculosis (MIC values as low as 0.012 µM) as well as non-tuberculous mycobacteria including M. abscessus, M. avium, and M. chelonae, with selectivity indices exceeding 16,000 versus mammalian cells, making mycobacterial screening the highest-probability application for this chemotype [1]. The N-ethyl substitution provides a calculated logP window (~2.6–3.0) compatible with mycobacterial cell wall penetration without excessive mammalian cytotoxicity risk. Procurement at ≥90% purity from Life Chemicals (F2862-0436) in pre-weighed, HTS-ready aliquots enables immediate deployment without the delays and variability of custom analog synthesis [2].

Hit-to-Lead Optimization for Stage 2 Human African Trypanosomiasis (CNS-Penetrant Antitrypanosomal Agents)

The indoline-2-carboxamide scaffold has been experimentally validated as brain-penetrant in a stage 2 HAT mouse model, where optimized indoline-2-carboxamides achieved partial cures after oral dosing, establishing the core scaffold's intrinsic capacity to cross the blood–brain barrier [3]. The target compound uniquely combines this BBB-penetrant scaffold with the 5-nitrofuran moiety, which independently has demonstrated trypanocidal activity approximately 1,000-fold more potent than nifurtimox (IC₅₀ ~0.04–0.12 µM for optimized 5-nitro-2-furancarboxylamides vs. T. brucei) [4]. This combination is absent from all commercially available nitrofuran screening compounds and provides a unique starting point for medicinal chemistry optimization toward a dual-mechanism, CNS-active antitrypanosomal agent. The N-ethyl amide substituent can be further diversified through parallel synthesis to explore SAR around the BBB penetration–potency trade-off without altering the core dual-pharmacophore architecture [3].

Antibacterial Drug Conjugate (ADC) Precursor Development Leveraging the Nitrofuran-Indoline Carboxylate Hybrid Platform

The emerging nitrofuranyl indole carboxylate (NInC) concept, as described by Dey (2023), positions compounds of this structural class as potential precursors for antibacterial drug conjugates, wherein the nitrofuran moiety serves as the antibacterial warhead and the indoline carboxylate provides a hydrolyzable linker attachment point for targeting moieties (e.g., siderophores, antibodies, or peptides) [5]. The target compound's N-ethyl carboxamide offers a synthetically tractable handle for further derivatization—the ethyl group can be replaced with cleavable linker-antibody conjugation modules while retaining the core dual-pharmacophore architecture that enables intracellular release of both the nitrofuran and indoline-2-carboxylate effectors upon ester hydrolysis [5]. This application scenario is structurally inaccessible to simple nitrofuran carboxamides (nitrofurantoin, JSF-3449) that lack the indoline ester/carboxylate conjugation site, making the target compound a uniquely enabling building block for ADC programs targeting Gram-negative and mycobacterial pathogens [1][5].

Structure-Activity Relationship (SAR) Expansion Around the N-Ethyl Amide Vector for Physicochemical Property Optimization

The target compound's N-ethyl substituent occupies a specific lipophilicity and steric parameter space (cLogP ~2.6–3.0; molar refractivity contribution from ethyl ~10.3 cm³/mol) that can be systematically varied through procurement of the compound as a synthetic starting point for N-dealkylation/re-alkylation chemistry or as a reference standard for benchmarking newly synthesized N-substituted analogs [2]. The unsubstituted amide (CAS 1101639-65-9) and N-methyl (CAS 1100790-37-1) analogs are not commercially available from quality-controlled vendors, meaning the target compound serves as the only accessible entry point for exploring the N-alkyl SAR dimension within this chemotype. Parallel synthesis of N-alkyl derivatives (N-propyl, N-isopropyl, N-cyclopropyl, N-benzyl, etc.) from the target compound enables systematic mapping of the relationship between amide substituent bulk/lipophilicity and biological activity across antibacterial, antitrypanosomal, and cytotoxicity assays, generating a comprehensive SAR dataset that can guide lead optimization decisions [2].

Quote Request

Request a Quote for N-ethyl-1-(5-nitrofuran-2-carbonyl)indoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.